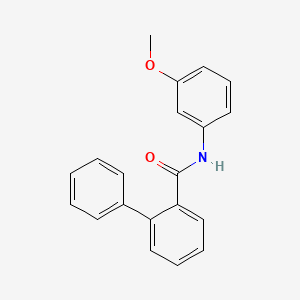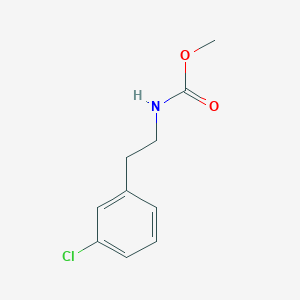![molecular formula C20H23FN2O3 B5741528 2-(2-FLUOROPHENOXY)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ACETAMIDE](/img/structure/B5741528.png)
2-(2-FLUOROPHENOXY)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a morpholine ring, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction begins with the nucleophilic substitution of a fluorine atom on a fluorobenzene derivative with a phenol group to form the fluorophenoxy intermediate.
Introduction of the Morpholine Group: The next step involves the reaction of the fluorophenoxy intermediate with a morpholine derivative, typically through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: Finally, the acetamide group is introduced through an acylation reaction, where the amine group of the morpholine derivative reacts with an acyl chloride or anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Fluorophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide
- 2-(2-Bromophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide
- 2-(2-Methylphenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide
Uniqueness
2-(2-Fluorophenoxy)-N-({2-[(Morpholin-4-yl)methyl]phenyl}methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c21-18-7-3-4-8-19(18)26-15-20(24)22-13-16-5-1-2-6-17(16)14-23-9-11-25-12-10-23/h1-8H,9-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASTSGWDRMKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-butyl-5-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B5741448.png)
![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)
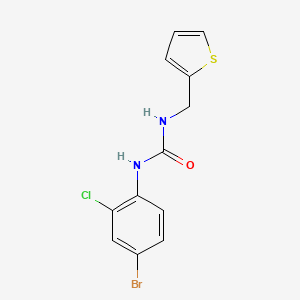

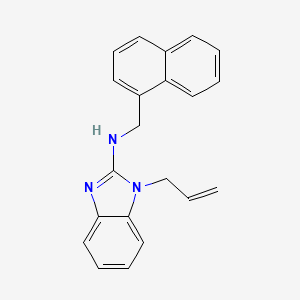
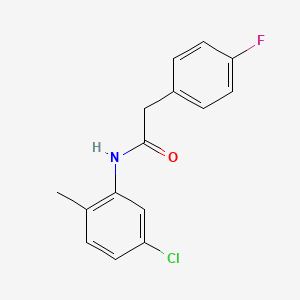
![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
![1-[5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YL]-1-ETHANONE](/img/structure/B5741505.png)
![2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5741513.png)
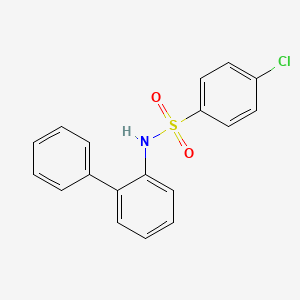
![2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B5741544.png)
![ETHYL 3-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B5741551.png)
